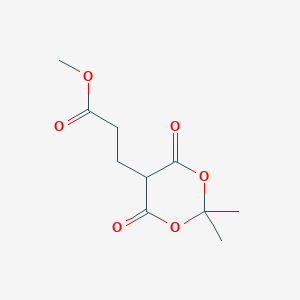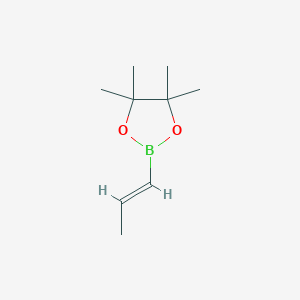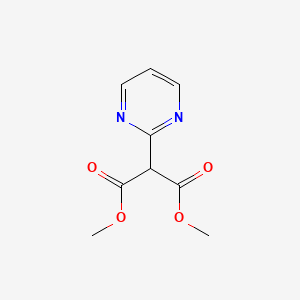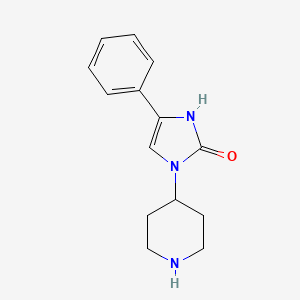
3-Amino-2-(4-methoxyphenyl)amino-pyridine
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
-
Antioxidant and Anticancer Activity
- Field : Medical and Pharmaceutical Research .
- Application : The compound has been used in the synthesis of novel derivatives that have shown antioxidant and anticancer activity .
- Method : The antioxidant activity was screened by DPPH radical scavenging method. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
- Results : The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of ascorbic acid. Some compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .
-
Synthesis of Schiff Bases
- Field : Organic and Inorganic Chemistry .
- Application : The compound has been used in the synthesis of Schiff bases, which are considered very important in organic and inorganic reactions .
- Method : The heterocyclic compound was reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
-
Synthesis of Quinazolinone Derivatives
- Field : Organic Chemistry .
- Application : The compound can be used in the synthesis of quinazolinone derivatives, which are considered Schiff bases .
- Method : The compound is reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
-
Pharmacophore in Drug Discovery
- Field : Pharmaceutical Research .
- Application : The compound can serve as a perfect locomotive in the synthesis and pulling of low-molecular weight molecules towards respective pharmacological goals .
- Method : The compound is used in the synthesis of various drug molecules .
- Results : The synthesized molecules are then tested for their effectiveness against various biological targets .
-
Corrosion Inhibition
- Field : Material Science .
- Application : The compound can be used as a corrosion inhibitor .
- Method : The compound is added to a corrosive medium, and the weight loss of a mild steel sample is measured .
- Results : The addition of the compound results in a decrease in the weight loss of the mild steel sample, indicating its effectiveness as a corrosion inhibitor .
-
Hole Transport Layers in Perovskite Solar Cells
- Field : Energy & Environmental Science .
- Application : The compound can be used in the development of hole transport layers (HTLs) in perovskite solar cells (PSCs) .
- Method : The compound is used in the synthesis of small molecule 2,2′,7,7′-tetrakis [ N, N -di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and polymer poly [bis (4-phenyl) (2,4,6-trimethylphenyl)amine] (PTAA), which are two of the first successful HTLs used in PSCs .
- Results : These materials have remained at the forefront of developing high efficiency devices for almost a decade .
-
Selective COX-2 Inhibitors
- Field : Medicinal Chemistry .
- Application : The compound can be used in the synthesis of new 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines as selective COX-2 inhibitors .
- Method : The compound is synthesized through two-step reactions .
- Results : Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme .
Propiedades
IUPAC Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVHRACPVAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466148 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
CAS RN |
41010-68-8 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)


![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)







![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)

